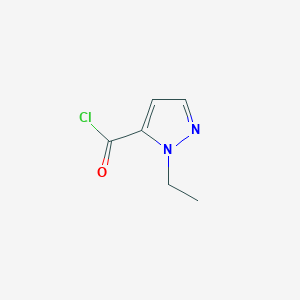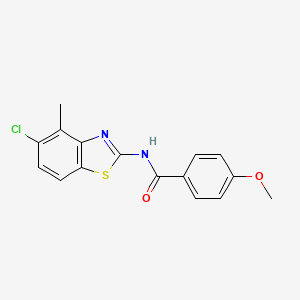
N-(5-chloro-4-methyl-1,3-benzothiazol-2-yl)-4-methoxybenzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(5-chloro-4-methyl-1,3-benzothiazol-2-yl)-4-methoxybenzamide, also known as CMTB, is a chemical compound that has been extensively studied for its potential applications in scientific research.
Applications De Recherche Scientifique
Anticonvulsant and Pharmacological Properties
N-(5-chloro-4-methyl-1,3-benzothiazol-2-yl)-4-methoxybenzamide and its derivatives have been studied for their anticonvulsant activities and potential as benzodiazepine receptor agonists. A study by Faizi et al. (2017) highlights a series of 4-chloro-N-(2-(substitutedphenyl)-4-oxothiazolidin-3-yl)-2-phenoxybenzamide derivatives designed and synthesized for evaluation as anticonvulsant agents. These compounds exhibit significant anticonvulsant activity in both electroshock and pentylenetetrazole-induced lethal convulsion tests. Compound 5i, closely related to this compound, showed notable sedative-hypnotic activity without impairing learning and memory, indicating the involvement of benzodiazepine receptors in its pharmacological effects (Faizi et al., 2017).
Photodynamic Therapy Applications
Benzothiazole derivatives, including those similar to this compound, have been explored for their applications in photodynamic therapy (PDT), particularly in cancer treatment. Pişkin et al. (2020) synthesized and characterized new zinc phthalocyanine compounds substituted with benzothiazole derivative groups. These compounds exhibit excellent fluorescence properties, high singlet oxygen quantum yield, and suitable photodegradation quantum yield, making them potential candidates for Type II photosensitizers in photodynamic therapy for cancer treatment (Pişkin, Canpolat, & Öztürk, 2020).
Serotonin-3 (5-HT3) Receptor Antagonism
The study of benzothiazole derivatives extends into the exploration of serotonin-3 (5-HT3) receptor antagonists. Kuroita et al. (1996) synthesized and evaluated several 3-substituted 5-chloro-2-methoxybenzamides for their binding affinity to 5-HT3 receptors. This research aimed at discovering compounds with potent antagonistic activity against the 5-HT3 receptor, which is significant in the treatment of conditions like chemotherapy-induced nausea and vomiting. The findings suggest that certain derivatives can be more potent than existing 5-HT3 receptor antagonists, opening new avenues for therapeutic interventions (Kuroita, Sakamori, & Kawakita, 1996).
Antimicrobial Properties
The antimicrobial potential of benzothiazole derivatives, including those structurally related to this compound, has been investigated. Desai et al. (2013) synthesized a series of N-(5-(2-(5-(arylidene)-4-oxo-3-phenylthiazolidin-2-ylidene)hydrazinecarbonyl)-4-methylthiazol-2-yl)-4-methoxybenzamides and screened them for antibacterial and antifungal activity. These compounds exhibited inhibitory action against various strains of bacteria and fungi, suggesting their potential use in developing new antimicrobial agents (Desai, Rajpara, & Joshi, 2013).
Propriétés
IUPAC Name |
N-(5-chloro-4-methyl-1,3-benzothiazol-2-yl)-4-methoxybenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13ClN2O2S/c1-9-12(17)7-8-13-14(9)18-16(22-13)19-15(20)10-3-5-11(21-2)6-4-10/h3-8H,1-2H3,(H,18,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DJKXOGBZZDCMSU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC2=C1N=C(S2)NC(=O)C3=CC=C(C=C3)OC)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13ClN2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![2-(benzyloxy)-N-((6-methoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)acetamide](/img/structure/B2838482.png)
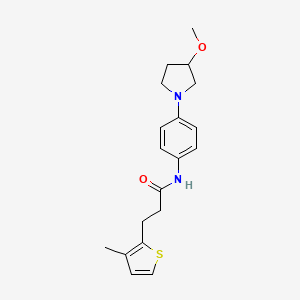
![N-(1,3-benzodioxol-5-yl)-2-(3-benzyl-7-oxotriazolo[4,5-d]pyrimidin-6-yl)acetamide](/img/structure/B2838488.png)
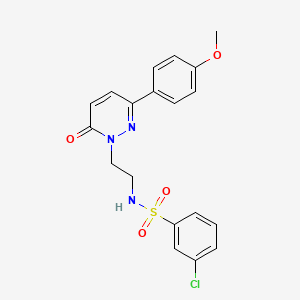



![2-(2,4-dioxo-3-phenethyl-3,4-dihydropyrido[3,2-d]pyrimidin-1(2H)-yl)-N-(furan-2-ylmethyl)acetamide](/img/structure/B2838495.png)

![N,5-dimethyl-3-{[(4-methylphenyl)carbonyl]amino}-1H-indole-2-carboxamide](/img/structure/B2838498.png)
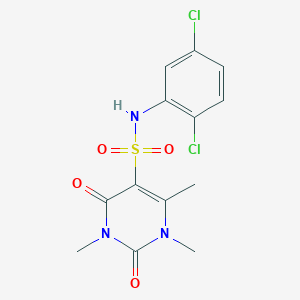
![6-(2-azepan-1-yl-2-oxoethyl)-1,3-dimethyl-1,6-dihydro-7H-pyrazolo[3,4-c]pyridin-7-one](/img/structure/B2838500.png)
![6-Oxaspiro[4.5]decan-9-ylmethanol](/img/structure/B2838503.png)
